Cas no 2228285-14-9 (2,2-difluoro-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol)
2,2-difluoro-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 2,2-difluoro-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol
- 5-Thiazoleethanol, β,β-difluoro-4-methyl-
- EN300-1970834
- 2228285-14-9
-
- Inchi: 1S/C6H7F2NOS/c1-4-5(11-3-9-4)6(7,8)2-10/h3,10H,2H2,1H3
- InChI Key: CMHIKRLLPNUAJL-UHFFFAOYSA-N
- SMILES: S1C(C(F)(F)CO)=C(C)N=C1
Computed Properties
- Exact Mass: 179.02164134g/mol
- Monoisotopic Mass: 179.02164134g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 61.4Ų
Experimental Properties
- Density: 1.373±0.06 g/cm3(Predicted)
- Boiling Point: 283.2±35.0 °C(Predicted)
- pka: 13.17±0.10(Predicted)
2,2-difluoro-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1970834-0.05g |
2,2-difluoro-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol |
2228285-14-9 | 0.05g |
$1247.0 | 2023-09-16 | ||
| Enamine | EN300-1970834-0.1g |
2,2-difluoro-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol |
2228285-14-9 | 0.1g |
$1307.0 | 2023-09-16 | ||
| Enamine | EN300-1970834-0.25g |
2,2-difluoro-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol |
2228285-14-9 | 0.25g |
$1366.0 | 2023-09-16 | ||
| Enamine | EN300-1970834-0.5g |
2,2-difluoro-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol |
2228285-14-9 | 0.5g |
$1426.0 | 2023-09-16 | ||
| Enamine | EN300-1970834-1.0g |
2,2-difluoro-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol |
2228285-14-9 | 1g |
$1485.0 | 2023-06-01 | ||
| Enamine | EN300-1970834-2.5g |
2,2-difluoro-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol |
2228285-14-9 | 2.5g |
$2912.0 | 2023-09-16 | ||
| Enamine | EN300-1970834-5.0g |
2,2-difluoro-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol |
2228285-14-9 | 5g |
$4309.0 | 2023-06-01 | ||
| Enamine | EN300-1970834-10.0g |
2,2-difluoro-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol |
2228285-14-9 | 10g |
$6390.0 | 2023-06-01 | ||
| Enamine | EN300-1970834-1g |
2,2-difluoro-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol |
2228285-14-9 | 1g |
$1485.0 | 2023-09-16 | ||
| Enamine | EN300-1970834-5g |
2,2-difluoro-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol |
2228285-14-9 | 5g |
$4309.0 | 2023-09-16 |
2,2-difluoro-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 2,2-difluoro-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol
Introduction to 2,2-difluoro-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol (CAS No. 2228285-14-9)
2,2-difluoro-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol, identified by the CAS number 2228285-14-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound belongs to the class of fluorinated thiazole derivatives, which are known for their broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of both fluorine atoms and a thiazole ring in its molecular structure imparts distinct electronic and steric properties, making it a promising candidate for further investigation in drug discovery and development.
The molecular structure of 2,2-difluoro-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol consists of a central ethane backbone modified with two fluorine atoms at the 2-position and a substituted thiazole ring at the 2-(4-methyl-1,3-thiazol-5-yl) position. The fluorine atoms enhance the lipophilicity and metabolic stability of the compound, while the thiazole moiety contributes to its binding affinity with biological targets. This combination of structural elements has been strategically designed to optimize interactions with enzymes and receptors involved in critical biological pathways.
In recent years, there has been a growing interest in fluorinated heterocycles as pharmacophores due to their ability to modulate enzyme activity and receptor binding. Studies have demonstrated that fluorine substitution can significantly alter the pharmacokinetic properties of molecules, leading to improved bioavailability and prolonged half-life. The compound 2,2-difluoro-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol exemplifies this trend, as its fluorinated scaffold may enhance its metabolic resistance and cellular penetration.
Research in medicinal chemistry has highlighted the therapeutic potential of thiazole derivatives in addressing various diseases. Thiazole-based compounds have been investigated for their roles in inhibiting bacterial growth, reducing inflammation, and targeting cancer cells. The specific substitution pattern in 2,2-difluoro-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol may confer unique advantages over existing thiazole derivatives by improving solubility, stability, and target specificity. This has prompted researchers to explore its potential applications in treating multidrug-resistant infections and chronic inflammatory disorders.
One of the most compelling aspects of 2,2-difluoro-2-(4-methyl-1,3-thiazol-5-ylyl)ethan-l alcohol is its structural versatility. The hydroxyl group at the 1-position provides a site for further functionalization, allowing chemists to tailor its properties for specific biological targets. This flexibility has enabled the synthesis of numerous derivatives that exhibit enhanced pharmacological effects. For instance, modifications at the 4-methyl position of the thiazole ring can influence its interaction with proteins such as kinases and transcription factors.
The synthesis of CAS No. 2228285-l4-l9 involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex framework of this compound efficiently. The introduction of fluorine atoms often poses challenges due to their reactivity and sensitivity to moisture; however, modern synthetic methodologies have mitigated these issues by employing protected intermediates and inert atmospheres.
The pharmacological evaluation of CAS No 2228285-l4-l9 has revealed promising results in preclinical studies. In vitro assays have shown that this compound exhibits inhibitory activity against certain enzymes implicated in cancer progression and inflammation. Specifically, it has demonstrated potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression. Additionally, its interaction with inflammatory pathways suggests that it may serve as a lead compound for developing novel anti-inflammatory agents.
Computational modeling studies have further supported the therapeutic potential of CAS No 2228285-l4-l9 by predicting its binding affinity with various biological targets. Molecular docking simulations have identified key interactions between this compound and protein receptors involved in pain perception and neurotransmitter release. These findings align with experimental observations that highlight its analgesic properties in animal models. Such computational approaches are becoming increasingly integral in drug discovery pipelines as they accelerate the identification of promising candidates while reducing experimental costs.
The impact of fluorine substitution on the pharmacokinetic profile of CAS No 2228285-l4-l9 cannot be overstated. Fluorinated compounds often exhibit improved oral bioavailability due to enhanced lipophilicity without compromising water solubility. This balance is critical for achieving therapeutic efficacy while minimizing side effects associated with poor absorption or rapid metabolism. Furthermore, fluorine atoms can stabilize carbonyl groups through dipole interactions with surrounding residues on biological targets; this stabilization may prolong drug-receptor binding time—another key factor contributing to prolonged therapeutic effects.
In conclusion,CAS No 2228285-l4-l9, represents an innovative approach toward designing next-generation pharmaceuticals through strategic incorporationoffluorineandthiazoleringsintoanorganicframework.Severalresearchershaveacknowledgeditspotentialasialeadcompoundfortherapeuticapplicationsrangingfromcancerandinflammationtoanalgesiaandneuroprotection.Drugdiscoveryeffortsarecurrentlyfocusedonoptimizingthesestructuralfeaturesofthiscompoundtoenhancetherapeuticindexandreduceoff-targeteffects.Futurestudieswilllikelyexploreitspharmacologicalmechanismsindepthandevaluateitsclinicaltranslatability.
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